3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with a suitable acylating agent. One common method is the acylation of 3,5-dimethyl-1H-pyrazole-4-amine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-amine: A precursor in the synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide.
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid: A structurally similar compound with different functional groups
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanamide, with the CAS number 1152559-08-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₄N₄O
- Molecular Weight : 182.22 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse pharmacological properties.
The biological activity of this compound primarily stems from its interaction with various biological targets. Pyrazole derivatives have been extensively studied for their roles in:
- Anti-inflammatory Activity : Compounds containing pyrazole structures have shown promise in reducing inflammation, potentially through the inhibition of cyclooxygenase enzymes.
- Anticancer Properties : Recent studies indicate that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Anticancer Activity
A study published in the Molecules journal highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines with notable results:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF7 (breast) | 3.79 | Induction of apoptosis |
NCI-H460 (lung) | 12.50 | Inhibition of cell proliferation |
HepG2 (liver) | 42.30 | DNA binding and kinase inhibition |
These findings suggest that the compound has a significant cytotoxic effect on cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives:
-
Case Study on Cancer Therapy :
- A clinical trial investigated the efficacy of a pyrazole derivative in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in over 50% of participants treated with the compound over a six-month period.
-
Case Study on Inflammatory Disorders :
- A study involving patients with rheumatoid arthritis showed that treatment with a pyrazole-based compound led to decreased joint swelling and pain relief compared to placebo groups.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(4-amino-3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-8(10)6(2)12(11-5)4-3-7(9)13/h3-4,10H2,1-2H3,(H2,9,13) |
InChI Key |
WLBMMWZZSNSIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.